Boc-3-aminobenzoic acid
Description
Evolution of Boc-Protection in Peptide and Organic Synthesis
The tert-butyloxycarbonyl (Boc) protecting group, first introduced in the late 1950s, has become a cornerstone of modern organic synthesis, particularly in the realm of peptide chemistry. numberanalytics.comrsc.org Its development marked a significant advancement, offering a reliable method for the temporary masking of amine functionalities. numberanalytics.com The Boc group is introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), also known as Boc anhydride (B1165640), forming a carbamate (B1207046) that is stable to most bases and nucleophiles but easily cleaved under moderately acidic conditions. wikipedia.orgtotal-synthesis.comwikipedia.org This acid-lability is a key feature, allowing for selective deprotection. total-synthesis.com
Initially, Boc-protection complemented the existing benzyloxycarbonyl (Cbz) group in peptide synthesis. rsc.org While the Cbz group is removed by catalytic hydrogenolysis, the Boc group is completely stable under these conditions and is instead removed by mild acidolysis, for which Cbz groups are more resistant. rsc.orgmasterorganicchemistry.com This difference in reactivity established the principle of "orthogonal protection," a strategy that enables the selective removal of one protecting group in the presence of another. organic-chemistry.orgnumberanalytics.com This concept was further expanded with the development of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is orthogonal to the acid-labile Boc group. total-synthesis.commasterorganicchemistry.comnumberanalytics.com
The utility of the Boc group quickly expanded beyond peptide synthesis to become a staple in general organic synthesis for the construction of complex natural products and pharmaceuticals. numberanalytics.com The most common method for introducing the Boc group involves Boc anhydride, often in the presence of a base like triethylamine, sodium hydroxide, or 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgjk-sci.comfishersci.co.uk Deprotection is typically achieved using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in methanol (B129727). wikipedia.orgjk-sci.comfishersci.co.uk The evolution of Boc-protection strategies continues, with ongoing research into new reagents and milder reaction conditions to improve efficiency and selectivity. numberanalytics.com
| Protecting Group | Abbreviation | Deprotection Condition |
| tert-butyloxycarbonyl | Boc | Acidic (e.g., TFA, HCl) wikipedia.orgtotal-synthesis.com |
| 9-fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., Piperidine) total-synthesis.comnumberanalytics.com |
| Benzyloxycarbonyl | Cbz / Z | Catalytic Hydrogenation total-synthesis.commasterorganicchemistry.com |
Significance of Aromatic Amino Acid Derivatives in Contemporary Chemical Synthesis
Aromatic amino acids—phenylalanine, tyrosine, and tryptophan—are fundamental building blocks of proteins and serve as precursors for a vast array of biologically essential molecules, including neurotransmitters and hormones. frontiersin.orgnih.gov In contemporary chemical synthesis, derivatives of these aromatic amino acids have gained immense significance as they provide a pathway to novel structures with tailored properties. frontiersin.orgnumberanalytics.com These derivatives, often classified as unnatural amino acids, are crucial components in drug discovery, protein engineering, and materials science. beilstein-journals.orgsigmaaldrich.com
The modification of aromatic amino acids allows chemists to fine-tune molecular properties such as hydrophobicity, stability, and biological activity. beilstein-journals.orgresearchgate.net For instance, incorporating fluorinated aromatic amino acids can alter protein folding and improve cell permeability. beilstein-journals.org These derivatives are widely used as building blocks for peptidomimetics—compounds that mimic the structure and function of natural peptides but often exhibit enhanced stability against enzymatic degradation and improved oral bioavailability. sigmaaldrich.com
Furthermore, aromatic amino acid derivatives serve as versatile scaffolds in combinatorial chemistry, enabling the rapid generation of libraries of diverse small molecules for high-throughput screening in drug development programs. researchgate.net Their unique structures are integral to the synthesis of complex pharmaceutical agents and other biologically active compounds. frontiersin.orgacs.org The reduction of aromatic amino acid derivatives, for example, leads to unnatural amino acids like L-cyclohexylalanine, which are used to construct peptide isosteres for therapeutic agents. acs.org The ability to synthetically modify and incorporate these derivatives into larger molecules is a powerful tool for creating novel chemical entities with specific functions. researchgate.netresearchgate.net
Overview of Boc-3-Aminobenzoic Acid's Position as a Versatile Building Block
This compound, also known as N-tert-Butoxycarbonyl-3-aminobenzoic acid, is a prime example of a highly versatile aromatic amino acid derivative used in advanced chemical synthesis. chemimpex.comguidechem.com Its structure uniquely combines a benzene (B151609) ring substituted with both a carboxylic acid group and a Boc-protected amino group. guidechem.com This arrangement makes it an invaluable building block, particularly in pharmaceutical research and peptide synthesis. chemimpex.com
The presence of the Boc protecting group is critical, as it masks the reactivity of the amine, allowing for selective chemical transformations at the carboxylic acid position, such as coupling reactions to form amides. chemimpex.comguidechem.com This feature is essential in the stepwise construction of complex molecules, including peptides and peptidomimetics. chemimpex.comsigmaaldrich.com
This compound serves as a key intermediate in the synthesis of a variety of pharmaceutical compounds, including therapeutic agents and enzyme inhibitors. chemimpex.com Its rigid aromatic core can be used as a scaffold to orient functional groups in a defined three-dimensional space, which is a key aspect of rational drug design. Beyond drug discovery, it is also employed in the preparation of functionalized materials where its specific chemical handles can be used for bioconjugation or surface modification. chemimpex.com The compound's stability, reactivity, and compatibility with a range of reaction conditions solidify its position as a valuable and versatile tool for chemists in both academic and industrial research. chemimpex.com
| Property | Data |
| Compound Name | This compound sigmaaldrich.com |
| Synonym | 3-(Boc-amino)benzoic acid sigmaaldrich.com |
| CAS Number | 111331-82-9 guidechem.comsigmaaldrich.com |
| Molecular Formula | (CH₃)₃CO₂CNHC₆H₄CO₂H sigmaaldrich.com |
| Molecular Weight | 237.25 g/mol sigmaaldrich.com |
| Appearance | White crystalline solid guidechem.com |
| Melting Point | 195 °C (decomposes) sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(7-9)10(14)15/h4-7H,1-3H3,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPAUOFSCLCQJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111331-82-9 | |
| Record name | 3-{[(tert-butoxy)carbonyl]amino}benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for Boc 3 Aminobenzoic Acid and Its Derivatives
Protecting Group Chemistry in Amino Acid Synthesis
In the multi-step synthesis of complex molecules like peptides, it is often necessary to temporarily block reactive functional groups to prevent unwanted side reactions. wikipedia.orglibretexts.org This is the fundamental role of a protecting group. For amino acids, which contain at least one amino group and one carboxylic acid group, protection of the amino group is crucial to control the sequence of peptide bond formation. nih.govresearchgate.net
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its ease of removal under mild acidic conditions. total-synthesis.comwikipedia.org The introduction of the Boc group, known as Boc-protection, is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base. total-synthesis.comjk-sci.com This reaction forms a carbamate (B1207046), which is significantly less nucleophilic than the original amine, thus preventing it from participating in subsequent reactions. libretexts.org
The Boc group's utility lies in its orthogonality to other protecting groups. For example, it is stable to basic conditions used to remove the Fmoc (9-fluorenylmethoxycarbonyl) group, another common amine protecting group. total-synthesis.comorganic-chemistry.org This orthogonality allows for the selective deprotection of different functional groups within the same molecule, a key strategy in complex syntheses. nih.gov The removal of the Boc group is typically accomplished using strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. wikipedia.orgjk-sci.com
Table 1: Common Reagents for Boc-Protection and Deprotection
| Process | Reagent | Conditions |
| Protection | Di-tert-butyl dicarbonate (Boc₂O) | Basic (e.g., NaOH, triethylamine), aqueous or organic solvent |
| Deprotection | Trifluoroacetic acid (TFA) | Anhydrous, in a solvent like dichloromethane (B109758) (DCM) |
| Deprotection | Hydrogen chloride (HCl) | In an organic solvent like methanol (B129727) or dioxane |
Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In the context of Boc-protection, this is particularly important when dealing with molecules that contain multiple amine groups or other nucleophilic functionalities. Generally, primary amines are more nucleophilic and react faster than secondary amines. This difference in reactivity can be exploited to achieve selective mono-Boc-protection of a primary amine in the presence of a secondary amine. nih.gov
For molecules containing both amino and hydroxyl groups, the higher nucleophilicity of the amine allows for selective N-protection over O-protection. total-synthesis.com Several catalyst-free and chemoselective methods for N-tert-butyloxycarbonylation of amines have been developed, which work efficiently for a variety of aliphatic, aromatic, and heteroaromatic amines without affecting other functional groups. rsc.org
Classical and Modern Synthetic Routes to Boc-3-Aminobenzoic Acid Analogues
The synthesis of this compound and its analogues can be approached through various classical and modern synthetic methodologies. These routes often involve the protection of a precursor molecule or the regioselective introduction of functional groups.
The most direct method for the synthesis of this compound is the N-protection of 3-aminobenzoic acid. This is typically achieved by reacting 3-aminobenzoic acid with di-tert-butyl dicarbonate under basic conditions. The reaction is generally high-yielding and straightforward.
A variety of synthetic routes exist for producing derivatives of aminobenzoic acids, which can then be Boc-protected. These methods include reactions such as the Heck reaction, Knoevenagel condensation, and Suzuki-Miyaura cross-coupling, starting from precursors like aryl bromides with amino substituents or aminobenzaldehydes. researchgate.net For instance, a one-step method for synthesizing 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids has been reported, which involves the coupling of free diaminobenzoic acid and Fmoc-amino acids. nih.govacs.org
Regioselectivity is a critical consideration in the synthesis of substituted aromatic compounds like derivatives of this compound. For example, copper-catalyzed amination of bromobenzoic acids has been shown to be a highly regioselective process. organic-chemistry.orgnih.gov This method allows for the selective introduction of an amino group at a specific position on the benzoic acid ring, which can then be protected with a Boc group. This approach is valuable as it avoids the need for protecting the carboxylic acid functionality and can tolerate a variety of other functional groups. nih.gov
Another example of regioselective synthesis is the amidomethylation of 4-aminobenzoic acid to produce 4-amino-3-(aminomethyl)benzoic acid. In this derivative, the two different amino groups (aromatic and benzylic) can be selectively protected due to their differing reactivity. researchgate.net
Green Chemistry Principles in this compound Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comresearchgate.net In the synthesis of this compound and its derivatives, several green chemistry principles can be applied.
One key area is the use of environmentally benign solvents. Water is an ideal green solvent, and catalyst-free N-tert-butyloxycarbonylation of amines has been successfully carried out in water. nih.gov Similarly, glycerol (B35011) has been used as a recyclable and effective solvent for the chemoselective N-Boc protection of amines at room temperature. rsc.org These methods offer advantages such as operational simplicity, high yields, and the avoidance of toxic catalysts and solvents. rsc.orgnih.gov
Another green approach is the development of one-pot syntheses, which reduce the number of reaction steps and purification stages, thereby minimizing waste. A one-pot tandem direct reductive amination followed by N-Boc protection has been developed for the synthesis of N-Boc protected secondary amines, which is efficient and selective. nih.gov Furthermore, biosynthetic routes for the production of aminobenzoic acids from renewable resources are being explored as a sustainable alternative to traditional chemical synthesis from petroleum-based precursors. mdpi.comscirp.org
Table 2: Green Chemistry Approaches in Amine Protection
| Green Approach | Example | Benefits |
| Benign Solvents | Water, Glycerol | Reduced toxicity, often recyclable, can improve selectivity. rsc.orgnih.gov |
| Catalyst-Free Reactions | N-Boc protection in water | Avoids heavy metal catalysts, simplifies purification. nih.gov |
| One-Pot Synthesis | Tandem reductive amination/Boc-protection | Increased efficiency, reduced waste from intermediate isolation. nih.gov |
| Bio-based Feedstocks | Fermentative production of aminobenzoic acids | Use of renewable resources, potential for milder reaction conditions. mdpi.comscirp.org |
Catalytic Methods for Amine Protection
The introduction of the Boc group onto the amine functionality of 3-aminobenzoic acid is often achieved using di-tert-butyl dicarbonate (Boc₂O). While this reaction can proceed under basic conditions, catalytic methods offer advantages in terms of milder reaction conditions, reduced side reactions, and often, improved yields. A variety of catalysts have been explored for the N-tert-butoxycarbonylation of aromatic amines, which can be extended to the synthesis of this compound.
Heterogeneous acid catalysts, such as Amberlite-IR 120, have demonstrated high efficiency in the N-Boc protection of aromatic amines under solvent-free conditions. This method is characterized by short reaction times and high yields, with the added benefit of easy catalyst recovery and reuse. For instance, the reaction of an aromatic amine with Boc₂O in the presence of Amberlite-IR 120 can proceed to completion within minutes at room temperature. Lewis acids, such as yttria-zirconia, have also been employed as efficient catalysts for the tert-butoxycarbonylation of a wide range of amines, including those with electron-withdrawing groups, which typically exhibit lower nucleophilicity. semanticscholar.org The reaction, generally carried out in an aprotic solvent like acetonitrile, proceeds smoothly at room temperature to afford the corresponding N-Boc protected amines in excellent yields. semanticscholar.org
| Catalyst | Substrate Scope | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Amberlite-IR 120 | Aromatic Amines | Solvent-free, Room Temperature, 1-3 min | 95-99 | |
| Yttria-Zirconia | Aromatic Amines | Acetonitrile, Room Temperature | Excellent | semanticscholar.org |
| None (Catalyst-free) | Aromatic Amines | Water-acetone, Room Temperature, 8-12 min | Good to Excellent | scispace.comorganic-chemistry.orgnih.gov |
Sustainable Reaction Conditions and Media
In line with the principles of green chemistry, efforts have been directed towards developing more environmentally benign methods for the synthesis of this compound. A significant advancement in this area is the use of water as a reaction medium for the N-Boc protection of amines. organic-chemistry.orgnih.gov This catalyst-free approach leverages the unique properties of water to promote the reaction between the amine and Boc₂O, often leading to high yields of the desired product without the need for hazardous organic solvents. organic-chemistry.org The reactions are typically performed at room temperature, further contributing to the sustainability of the process. organic-chemistry.orgnih.gov
Solvent-free reaction conditions represent another green alternative for the synthesis of Boc-protected amines. nih.gov These methods, often employing a heterogeneous catalyst, eliminate the need for solvents altogether, thereby reducing waste and simplifying product isolation. The synthesis of 3-aminobenzoic acid itself can be achieved through green methodologies, such as a one-pot oxo-reduction process of 3-nitrobenzaldehyde (B41214) in subcritical water, a reaction medium that is non-toxic, inexpensive, and environmentally friendly. nih.govmdpi.comresearchgate.net
| Method | Reaction Medium | Key Advantages | Reference |
|---|---|---|---|
| Catalyst-free N-Boc protection | Water | Environmentally benign, mild conditions, high chemoselectivity | organic-chemistry.orgnih.gov |
| Heterogeneous catalysis | Solvent-free | Reduced waste, easy catalyst recycling, rapid reaction | nih.gov |
| Synthesis of 3-aminobenzoic acid | Subcritical Water | Use of a green solvent, potential for one-pot synthesis | nih.govmdpi.comresearchgate.net |
Derivatization Strategies for Enhanced Functionality
This compound serves as a versatile scaffold for the introduction of diverse chemical functionalities, enabling the synthesis of a wide array of complex molecules with tailored properties. rsc.orgchemimpex.com Derivatization can be targeted at either the C-terminus (carboxylic acid) or the N-terminus (after deprotection of the Boc group), or through the strategic introduction of linking moieties.
C-Terminal and N-Terminal Modifications
The carboxylic acid group of this compound is a prime site for modification, most commonly through the formation of esters or amides. ysu.amluxembourg-bio.comuva.nlC-terminal esterification can be achieved using various methods, including reaction with alcohols under acidic conditions. For instance, treatment of N-Boc protected amino acids with anhydrous HCl in an alcohol like methanol can directly yield the corresponding methyl ester. ysu.am This modification can be useful for improving solubility or for protecting the carboxylic acid during subsequent synthetic steps.
Amide bond formation at the C-terminus is a cornerstone of peptide and peptidomimetic synthesis. luxembourg-bio.comresearchgate.netresearchgate.net this compound can be coupled with a variety of amines or amino acid esters using standard coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) in the presence of an activating agent like N-hydroxysuccinimide. thermofisher.comnih.gov This allows for the incorporation of the 3-aminobenzoyl moiety into peptide chains, potentially influencing their conformation and biological activity. nih.gov
N-terminal modifications become possible after the removal of the Boc protecting group, typically with a strong acid like trifluoroacetic acid (TFA). scispace.comresearchgate.net The liberated free amine can then undergo a variety of functionalization reactions. For example, selective N-terminal functionalization of peptides and proteins has been achieved through reductive alkylation with aldehydes. semanticscholar.orgnih.gov This approach can be applied to deprotected 3-aminobenzoic acid derivatives to introduce a wide range of substituents.
Introduction of Biarylamine Linkers
The synthesis of biarylamine structures is of significant interest in medicinal chemistry and materials science. This compound can serve as a key building block for the construction of such linkers through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. organic-chemistry.org In a hypothetical synthetic route, the amino group of this compound (or its ester derivative) could be coupled with an aryl halide. Alternatively, after suitable modification of the aromatic ring of this compound to introduce a halide or triflate, a Buchwald-Hartwig reaction with an amine could be performed.
Another powerful tool for the formation of C-C bonds in biaryl synthesis is the Suzuki-Miyaura coupling reaction. nih.govnih.govorganic-chemistry.orgrsc.orgresearchgate.net While this reaction does not directly form a biarylamine linker, this compound derivatives could be functionalized with a boronic acid or ester group, which can then be coupled with an aryl halide to form a biaryl scaffold. Subsequent manipulation of functional groups on either of the aryl rings could then lead to the desired biarylamine linkage.
Applications of Boc 3 Aminobenzoic Acid in Advanced Organic Synthesis
Role in Peptide Synthesis and Peptidomimetics
Solid-Phase Peptide Synthesis (SPPS) Applications
Boc-3-aminobenzoic acid is well-suited for use in Boc-based solid-phase peptide synthesis (SPPS). sigmaaldrich.comsigmaaldrich.com In this methodology, the N-terminal Boc protecting group allows for the stepwise elongation of the peptide chain on a solid support. iris-biotech.de The Boc group provides stable protection during the coupling reactions and can be efficiently removed under acidic conditions, typically with trifluoroacetic acid (TFA), to allow for the addition of the next amino acid. The rigidity of the aminobenzoic acid unit can be advantageous in SPPS by potentially reducing aggregation and improving coupling efficiencies in certain sequences.
Table 1: Key Features of this compound in SPPS
| Feature | Description | Reference |
| Protecting Group | tert-Butoxycarbonyl (Boc) | |
| Deprotection | Acidic conditions (e.g., TFA) | |
| Resin Attachment | Via the carboxylic acid group | iris-biotech.de |
| Structural Impact | Induces turns in the peptide backbone | acs.org |
Solution-Phase Peptide Synthesis Methodologies
While SPPS is a dominant technique, this compound is also employed in solution-phase peptide synthesis. sigmaaldrich.comresearchgate.net In this classical approach, peptide fragments are synthesized in solution and then coupled together. The Boc group serves the same purpose of N-terminal protection, and its removal generates a free amine for subsequent coupling reactions. researchgate.net Solution-phase methods can be advantageous for the large-scale synthesis of certain peptides or for the preparation of complex, modified peptide fragments where solid-phase techniques might be less efficient.
Conformationally-Constrained Cyclic Peptides
A significant application of this compound lies in the synthesis of conformationally-constrained cyclic peptides. labshake.combiomart.cn The defined geometry of the aminobenzoic acid unit acts as a template, pre-organizing the linear peptide chain for cyclization. This can lead to higher yields and greater control over the final cyclic structure. google.com Cyclic peptides often exhibit enhanced metabolic stability and receptor binding affinity compared to their linear counterparts, making them attractive candidates for therapeutic development. google.com The incorporation of this compound can be a key strategy in the design of these constrained macrocycles. labshake.combiomart.cn
Hybrid Peptides and Pseudopeptide Design
This compound is a valuable building block in the design of hybrid peptides and pseudopeptides, which are molecules that mimic the structure and function of natural peptides but contain non-standard amino acid residues. researchgate.netnih.gov By replacing a natural amino acid with this compound, chemists can introduce specific structural constraints and alter the pharmacokinetic properties of the resulting molecule. nih.gov For instance, the pseudopeptide Boc-Gly-m-ABA-OMe, which incorporates a meta-aminobenzoic acid unit, has been shown to self-assemble into a supramolecular helical structure. researchgate.net These modifications can lead to peptides with improved stability against enzymatic degradation and enhanced biological activity.
Influence on Peptide Folding and Assembly
The incorporation of 3-aminobenzoic acid residues can significantly influence the folding and self-assembly of peptides. acs.org The rigid aromatic ring and the specific geometry of the amino and carboxyl groups can direct the peptide to adopt well-defined secondary structures, such as helices or sheets. researchgate.netscispace.com For example, studies on hybrid peptides containing Boc-Phe-x-aminobenzoic acid have demonstrated that the position of the amino group on the benzoic acid ring (ortho, meta, or para) dictates the resulting supramolecular architecture. acs.orgscispace.com The meta-substituted derivative, in particular, has been shown to form a single helical structure. scispace.com This ability to control peptide folding is crucial for the design of novel biomaterials and for understanding the fundamental principles of protein structure.
Contributions to Medicinal Chemistry and Drug Discovery
The unique properties of this compound make it a valuable tool in medicinal chemistry and drug discovery. chemimpex.comcymitquimica.com Its use as a scaffold or building block allows for the creation of diverse molecular architectures with potential therapeutic applications. chemimpex.com The rigid nature of the aminobenzoic acid core can help to position key functional groups in a specific orientation for optimal interaction with biological targets. Furthermore, the introduction of this non-natural amino acid can enhance the metabolic stability of drug candidates, a critical factor in their development.
Table 2: Examples of Research Applications in Medicinal Chemistry
| Application Area | Description | Reference |
| Scaffold for Drug Design | The rigid benzenoid structure serves as a core for attaching various pharmacophores. | |
| Peptidomimetics | Used to create peptide-like molecules with improved drug-like properties. | nih.gov |
| Conformational Control | Induces specific conformations in molecules to enhance binding to biological targets. | google.com |
| Inhibitor Design | Employed in the synthesis of enzyme inhibitors and other bioactive compounds. | chemimpex.com |
Design of Inhibitors and Therapeutic Agents
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, including a range of inhibitors and therapeutic agents. chemicalbook.comlabshake.com Its structure is particularly amenable to the design of peptidomimetics, which are compounds that mimic the structure and function of peptides but with improved stability and bioavailability.
One notable application is in the development of p21ras farnesyltransferase (FTase) inhibitors. FTase is an enzyme implicated in the activity of the Ras oncogene product, a key player in cancer development. Researchers have synthesized peptidomimetics where the central dipeptide of a known FTase inhibitor was replaced with 3-aminobenzoic acid (3-ABA). While the resulting compound, Cys-3-ABA-Met, showed significantly reduced inhibitory activity compared to its para-substituted counterpart (Cys-4-ABA-Met), this research highlights the importance of the specific substitution pattern on the aromatic ring for potent enzyme inhibition. nih.gov The study underscores how subtle changes in the scaffold, facilitated by building blocks like this compound, can profoundly impact biological activity. nih.gov
Furthermore, derivatives of aminobenzoic acid are being explored as potential treatments for Alzheimer's disease through the inhibition of acetylcholinesterase (AChE). nih.govresearchgate.net AChE is a key enzyme in the breakdown of the neurotransmitter acetylcholine, and its inhibition is a primary therapeutic strategy for Alzheimer's. researchgate.netekb.eg Novel p-aminobenzoic acid derivatives have been designed and synthesized as potential cholinesterase inhibitors, demonstrating the utility of the aminobenzoic acid scaffold in developing new therapeutic agents for neurodegenerative diseases. nih.gov
Scaffold Development for Biologically Active Compounds
The rigid, yet adaptable, structure of this compound makes it an excellent scaffold for the development of a diverse range of biologically active compounds. chemimpex.comchemicalbook.comlabshake.com Its ability to participate in various coupling reactions allows for the systematic modification and elaboration of its core structure, leading to the generation of libraries of compounds for biological screening. chemimpex.com
In the field of P-glycoprotein (P-gp) modulation, a protein associated with multidrug resistance in cancer, researchers have utilized this compound in the synthesis of thiazole (B1198619) peptidomimetic analogues. The synthesis involved protecting 3-aminobenzoic acid with a Boc group, followed by a series of reactions to create more complex molecules aimed at understanding the drug-binding site of P-gp. nih.gov
Moreover, the aminobenzoic acid framework has been incorporated into the design of novel antitumor agents. Inspired by the natural product evodiamine, scientists have created scaffold diversity by synthesizing derivatives that have shown potent antitumor activity. acs.org This approach of "scaffold morphing" demonstrates how a core structure derived from aminobenzoic acid can be systematically altered to discover compounds with enhanced biological properties. acs.org The versatility of this scaffold extends to its use in creating conformationally-constrained cyclic peptides with biarylamine linkers, further expanding the accessible chemical space for drug discovery. chemicalbook.com
Modulation of Bioavailability and Stability in Drug Candidates
A significant challenge in drug development is ensuring that a biologically active compound reaches its target in the body in sufficient concentration and remains stable long enough to exert its therapeutic effect. The incorporation of the this compound moiety into drug candidates can play a crucial role in modulating these properties. chemimpex.com
The tert-butyloxycarbonyl (Boc) group, in addition to its primary role as a protecting group, can enhance the lipophilicity of a molecule. Increased lipophilicity can potentially improve a drug's ability to cross biological membranes, thereby enhancing its bioavailability. While specific studies on this compound's direct impact on bioavailability are part of broader drug development programs, the principle is well-established in medicinal chemistry.
Furthermore, the rigid aromatic core of aminobenzoic acid can impart a degree of conformational constraint to a molecule. This can lead to increased metabolic stability by reducing the number of conformations susceptible to enzymatic degradation. The stability of the Boc group under various reaction conditions also contributes to its utility in multi-step syntheses, ensuring the integrity of the molecule until the final deprotection step. chemimpex.com
Application in Bioconjugation for Targeted Therapies
Bioconjugation, the process of linking a biologically active molecule to a targeting moiety, is a powerful strategy for developing targeted therapies. This approach aims to deliver a therapeutic agent specifically to diseased cells or tissues, thereby increasing efficacy and reducing off-target side effects. This compound and its derivatives are valuable tools in this field. chemimpex.com
Researchers have utilized Boc-protected aminobenzoic acids in the preparation of polymer-peptide conjugates. acs.org For instance, Boc-protected 4-aminobenzoic acid has been used to create aniline-terminated poly(ethylene glycol) (PEG) chains. These functionalized polymers can then be coupled to peptides, a process known as PEGylation, which can improve the pharmacokinetic profile of the peptide therapeutic. acs.org The Boc group is crucial in the initial steps of synthesizing these polymeric diazonium salts, which are then used for site-selective bioconjugation to tyrosine residues on proteins. acs.org While this example uses the para-isomer, the underlying chemical principles are directly applicable to this compound for creating bioconjugates with different spatial arrangements.
Exploration in Anti-cholinesterase and Antimicrobial Agent Development
The aminobenzoic acid scaffold is a recurring motif in the development of both anti-cholinesterase and antimicrobial agents. nih.govresearchgate.net As mentioned previously, derivatives of aminobenzoic acids are being actively investigated as inhibitors of acetylcholinesterase (AChE) for the potential treatment of Alzheimer's disease. nih.govresearchgate.netekb.eg The synthesis of these inhibitors often involves the use of Boc-protected aminobenzoic acids to control the reactivity of the amino group during the construction of the final molecule. nih.gov
In the realm of antimicrobial research, aminobenzoic acid derivatives have shown promise. For example, isatin-aminobenzoic acid hybrids have been synthesized and evaluated for their antibacterial and antibiofilm activities. nih.gov These studies have shown that certain compounds exhibit selective and high activity against Gram-positive bacteria. nih.gov Additionally, Schiff bases derived from 3-aminobenzoic acid have been synthesized and their antimicrobial properties investigated, indicating their potential for development into effective antiseptic agents. researchgate.net The conjugation of Boc-amino acids to various heterocyclic scaffolds is a common strategy to enhance the antimicrobial activity of the parent molecules. nih.gov
| Compound Class | Target/Application | Key Findings |
| Peptidomimetics | p21ras farnesyltransferase (FTase) inhibition | Substitution pattern on the aminobenzoic acid ring is critical for inhibitory potency. nih.gov |
| Aminobenzoic Acid Derivatives | Acetylcholinesterase (AChE) inhibition | Promising lead compounds for the development of new AChE inhibitors for Alzheimer's disease. researchgate.netnih.gov |
| Isatin-Aminobenzoic Acid Hybrids | Antibacterial agents | High selective activity against Gram-positive bacteria and strong anti-biofilm formation properties. nih.gov |
| 3-Aminobenzoic Acid Schiff Bases | Antimicrobial agents | Demonstrated antibacterial and antifungal potentials, suggesting they could be developed into effective antiseptics. researchgate.net |
Integration into Material Science and Functionalized Polymers
The utility of this compound extends beyond the realm of medicinal chemistry into material science, where it serves as a valuable building block for the creation of functionalized polymers with tailored properties. chemimpex.comchemicalbook.com The presence of both a reactive carboxylic acid and a protected amine allows for its incorporation into polymer backbones or as pendant groups, enabling the synthesis of materials with specific chemical and physical characteristics. chemimpex.com
Development of Tailored Coatings and Drug Delivery Systems
In the development of advanced materials, this compound and its isomers are employed in the creation of functional polymers that can be used in specialized coatings and sophisticated drug delivery systems. chemimpex.comchemicalbook.com The ability to precisely control the chemical functionality of the polymer allows for the design of materials with desired properties such as biocompatibility, biodegradability, and stimulus-responsiveness.
Creation of Functionalized Materials
The unique structural characteristics of this compound, featuring a carboxylic acid, an aromatic ring, and a selectively removable Boc-protecting group, make it a valuable monomer and building block in materials science. chemimpex.com Its ability to participate in various coupling and polymerization reactions allows for the synthesis of advanced materials with tailored properties. chemimpex.com Researchers utilize this compound and its isomers to create functionalized polymers, complex supramolecular structures like dendrimers, and as precursors for organic linkers in metal-organic frameworks (MOFs). chemimpex.comnih.govgoogle.com
Functional Polymer Synthesis
This compound is employed in the development of functional polymers designed for specific applications such as specialized coatings and drug delivery systems. chemimpex.com The Boc group provides a crucial advantage by masking the reactive amine, allowing for controlled chemical transformations at other sites on the molecule during the polymerization process. Once the polymer backbone is constructed, the Boc group can be removed under acidic conditions, exposing the amine functionality for further post-polymerization modification. organic-chemistry.org This strategy enables the introduction of specific functional groups that can influence the polymer's physical, chemical, and biological properties.
Research in this area often involves the use of the deprotected form, 3-aminobenzoic acid, in copolymerization reactions. For instance, it has been successfully copolymerized with aniline (B41778) to create novel conducting polymers. nih.gov In a related study, new biologically active polymers were synthesized starting from m-aminobenzoic acid (which can be derived from this compound). The synthesis involved an initial imidization reaction with maleic anhydride (B1165640) to form 3-maleimide benzoic acid, which was then converted to its acid chloride and condensed with amino-containing drugs to create polymerizable monomers. nveo.org
| Step | Intermediate Compound | Reagents | Yield | Melting Point (°C) | Reference |
| 1 | 3-Maleimide benzoic acid | m-Aminobenzoic acid, Maleic anhydride | 60% | 238-240 | nveo.org |
| 2 | 3-Maleimide benzoyl chloride | 3-Maleimide benzoic acid, Thionyl chloride | 90% | 125-127 | nveo.org |
Table 1: Synthesis of a polymer precursor starting from m-aminobenzoic acid, demonstrating a pathway for creating functional monomers. nveo.org
The resulting polymers from these monomers exhibited specific biological activities, highlighting how aminobenzoic acid derivatives can serve as a platform for creating materials with integrated functionality. nveo.org
Dendrimers and Supramolecular Assemblies
While direct studies on this compound in dendrimer synthesis are limited, extensive research on its isomer, 4-(Boc-amino)benzoic acid (Boc-p-aminobenzoic acid or Boc-4-Abz-OH), illustrates the utility of this class of compounds in constructing highly ordered, functional materials. nih.gov Peptide dendrimers, which are branched, tree-like macromolecules, have been functionalized with Boc-p-aminobenzoic acid to create novel antioxidants. nih.gov
In a representative synthesis, a dendrimer core with terminal amine groups was coupled with 4-(Boc-amino)benzoic acid using standard peptide coupling reagents like EDC/HOBt. nih.gov This process attaches the aminobenzoic acid moiety to the surface of the dendrimer. The Boc group can be retained or removed to modulate the final properties of the material. nih.gov The detailed findings from this research underscore the precision with which these building blocks can be incorporated into complex architectures.
| Dendrimer Product | Precursor Dendrimer | Reagents for Coupling | Yield | Melting Point (°C) | Molecular Weight ( g/mol ) | Reference |
| Dendrimer 20 | Dendrimer 16 | Boc-4-Abz-OH, EDC∙HCl, HOBt | 60% | 128-131 | 2568.09 | nih.gov |
| Dendrimer 22 | Dendrimer 18 | Boc-4-Abz-OH, EDC∙HCl, HOBt | 50% | 149-155 | 2607.13 | nih.gov |
Table 2: Research findings from the synthesis of dendrimers functionalized with 4-(Boc-amino)benzoic acid, showcasing yields and properties of the final materials. nih.gov
Precursor for Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked together by organic molecules. mdpi.com The deprotected form, 3-aminobenzoic acid, is explicitly named as a potential organic ligand for the synthesis of MOFs. google.com In this context, this compound serves as a protected precursor to the active linker molecule.
The amino group on the linker is particularly significant. A patented process describes the synthesis of MOFs using amino-containing ligands, including 3-aminobenzoic acid, where the resulting material is treated with an acid wash. google.com This treatment serves to remove any residual impurities and to ensure the amino groups within the framework are fully activated (present as -NH2), which can significantly enhance the material's capacity for adsorbing contaminants like NO2 from gas streams. google.com The use of aminobenzoic acids as linkers allows for the creation of MOFs with functional pores that can be tailored for specific applications in gas separation, storage, and catalysis. google.comd-nb.info
Structural and Conformational Analysis of Boc 3 Aminobenzoic Acid Architectures
Crystallographic Investigations of Boc-3-Aminobenzoic Acid Derivatives and Peptides
Crystallographic studies have been instrumental in elucidating the three-dimensional structures of this compound derivatives and the peptides that incorporate this building block. These investigations have revealed a rich diversity of molecular conformations and supramolecular assemblies.
Single Crystal X-Ray Diffraction Studies
Single crystal X-ray diffraction has provided definitive evidence for the molecular structures of various peptides containing this compound (also referred to as m-ABA). For instance, the crystal structure of methyl 3-[(tert-butoxycarbonyl)amino]benzoate reveals key details about its conformation. iucr.orgiucr.orgiucr.org The linking angle between the aromatic ring and the amide group is approximately 171°, indicating a nearly coplanar arrangement. iucr.org The amide-carbamate portion of the molecule adopts an extended transoid conformation, which is a common feature in Boc-protected aromatic amides and facilitates intermolecular hydrogen bonding. iucr.orgresearchgate.net
In more complex systems, such as pseudopeptides, the influence of terminal protecting groups on self-assembly is significant. Studies on Boc-Gly-m-ABA-OMe, Boc-Gly-m-ABA-OH, and the terminally unprotected +NH3-Gly-m-ABA-CO2- have demonstrated the formation of diverse supramolecular architectures, including helices, staircases, and β-sheets. arkat-usa.org The removal of these protecting groups introduces more donor and acceptor sites for hydrogen bonding, thereby altering the self-assembly patterns. arkat-usa.org
Peptides incorporating both this compound and other amino acids, such as β-alanine or γ-aminobutyric acid, have been shown to form β-sheet structures that lead to fibrillogenesis, a process with implications for understanding amyloid-like structures. nih.govrsc.org The extended structures of these dipeptides self-assemble through intermolecular hydrogen bonding to create infinite parallel β-sheet arrangements. rsc.org In some cases, these sheets can be further cross-linked. rsc.org
The table below summarizes crystallographic data for a selection of this compound derivatives.
| Compound | Crystal System | Space Group | Key Conformational Features | Supramolecular Architecture |
| Methyl 3-[(tert-butoxycarbonyl)amino]benzoate | --- | --- | Near coplanarity of aromatic ring and amide group; extended transoid conformation of amide-carbamate. iucr.org | Inversion dimers via N-H···O and C-H···O hydrogen bonds, forming supramolecular layers. iucr.org |
| Boc-Gly-m-ABA-OMe | --- | --- | Extended conformation. arkat-usa.org | Supramolecular helical structure. arkat-usa.org |
| Boc-Gly-m-ABA-OH | --- | --- | --- | Molecular staircase via intermolecular hydrogen bonds. arkat-usa.org |
| +NH3-Gly-m-ABA-CO2- | Monoclinic | --- | Zwitterionic form with an extended conformation. arkat-usa.org | Water-mediated supramolecular β-sheet structure stabilized by hydrogen bonds and π-π interactions. arkat-usa.org |
| Boc-β-Ala-m-ABA-OMe | --- | --- | Extended structure. rsc.org | Infinite parallel β-sheet via intermolecular hydrogen bonding. rsc.org |
| Boc-γ-Abu-m-ABA-OMe | --- | --- | --- | Cross-linked parallel β-sheets. rsc.org |
Analysis of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking
The supramolecular architectures of this compound derivatives are primarily governed by a combination of hydrogen bonding and π-π stacking interactions. In the crystal structure of methyl 3-[(tert-butoxycarbonyl)amino]benzoate, molecules form inversion dimers through N-H···O and C-H···O hydrogen bonds. iucr.orgiucr.org These dimers then associate further to create supramolecular layers. iucr.org Aromatic π-π stacking interactions and C-H···π contacts also play a crucial role in building the three-dimensional structure. iucr.org
The interplay between hydrogen bonding and π-π stacking is also evident in the self-assembly of pseudopeptides. For example, in the zwitterionic form of Gly-m-ABA, layers are formed along the crystallographic b-axis, which are then cross-linked into a supramolecular β-sheet structure through both direct and water-mediated hydrogen bonds. arkat-usa.org This structure is further stabilized by π-π interactions. arkat-usa.org
Conformational Preferences in Solid State
In the solid state, this compound and its derivatives exhibit distinct conformational preferences. The Boc protecting group itself can adopt either a cis or trans urethane (B1682113) conformation. While the trans conformation is generally favored, the cis conformation can be stabilized by strong intermolecular interactions. researchgate.net The steric bulk of the Boc group often leads to staggered conformations relative to adjacent groups to minimize steric hindrance. iucr.org
Conformational Analysis in Solution Phase
The conformational behavior of this compound-containing peptides in solution can differ from their solid-state structures, and various spectroscopic techniques are employed to study these dynamic systems.
NMR Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and conformational dynamics of peptides in solution. 1H NMR studies, particularly the observation of Nuclear Overhauser Effects (NOEs), can provide evidence for the formation of specific secondary structures like β-hairpins by identifying protons that are close in space. nih.gov For example, critical cross-strand NOEs have been observed in synthetic decapeptides, confirming a β-hairpin conformation. nih.gov
Solvent-dependent NMR titrations can reveal the stability of intramolecular hydrogen bonds. researchgate.net In some tripeptides containing m-ABA, these studies, combined with 2D NMR analysis, have identified unusual turn structures stabilized by modified intramolecular hydrogen bonds. researchgate.net Furthermore, 13C NMR spectroscopy has been used to investigate inter- and intramolecular interactions by monitoring the chemical shifts of carbonyl carbons in response to changes in solvent polarity. mdpi.com These shifts can provide insights into the extent of hydrogen bonding and other solvent effects. mdpi.com
The table below provides a summary of NMR studies on peptides containing aminobenzoic acid derivatives.
| Peptide System | NMR Technique | Key Findings |
| Synthetic Decapeptides | 1H NMR (NOE) | Evidence of β-hairpin conformations from cross-strand NOEs. nih.gov |
| Tripeptides with m-ABA | Solvent-dependent NMR titrations, 2D NMR | Revealed unusual turn structures stabilized by intramolecular hydrogen bonds. researchgate.net |
| Amino acid and peptide derivatives | 13C NMR | Chemical shifts of carbonyl carbons correlate with solvent polarity, indicating the extent of inter- and intramolecular interactions. mdpi.com |
| Macrocyclic Peptides | 1H-NMR Temperature Experiments | Used to distinguish between different conformers (e.g., cis/trans isomers) in solution. rsc.org |
Circular Dichroism (CD) Studies on Peptide Conformations
For example, the CD spectra of decapeptides containing α-aminoisobutyric acid (Aib) in methanol (B129727) and trifluoroethanol show characteristic negative bands at approximately 222 and 205 nm, which are indicative of helical conformations. scispace.com The intensity of these bands can be related to the helical content of the peptide. scispace.com
In studies of model β-hairpin peptides, the position of the negative CD band can be sensitive to the specific amino acid sequence and the spatial arrangement of amide chromophores. For instance, a decapeptide containing γ-aminobutyric acid exhibited a negative CD band at 229 nm, while analogous peptides with β-glycine or δ-aminovaleric acid showed a blue-shifted minimum at 225 nm. nih.gov This suggests a correlation between the backbone structure and the observed CD pattern. nih.gov CD spectroscopy has also been employed to infer the conformation of macrocyclic peptides in low-dielectric environments, mimicking a cell membrane. nih.gov
Supramolecular Chemistry Involving Boc 3 Aminobenzoic Acid Building Blocks
Self-Assembly Mechanisms and Principles
The self-assembly of Boc-3-aminobenzoic acid and related molecules is a spontaneous process driven by the tendency of the individual units to arrange themselves into a thermodynamically stable, ordered state. This process is governed by a delicate balance of intermolecular forces. The specific geometry and chemical nature of the this compound molecule predispose it to form distinct, higher-order structures.
While direct studies on the formation of supramolecular helices exclusively from this compound are not extensively detailed in the reviewed literature, the principles of helix formation in related aromatic polyamide systems are well-established. nih.gov Aromatic amino acid derivatives can fold into unique secondary structures, including helices. nih.gov This process is often guided by a combination of hydrogen bonding and steric constraints imposed by bulky protecting groups. In peptides containing Boc-protected amino acids, helical structures can be stabilized through intramolecular hydrogen bonds, creating a coiled backbone. The Boc group itself can influence the pitch and stability of such helices due to its steric bulk. For instance, in longer peptide chains, the regular repetition of Boc-protected residues can induce a helical conformation.
| Factor | Influence on Helical Assembly |
| Intramolecular Hydrogen Bonding | Stabilizes the helical turn by connecting different parts of the molecular backbone. |
| Steric Hindrance (Boc group) | The bulky nature of the Boc group can direct the torsional angles of the molecular backbone, favoring a helical arrangement to minimize steric clash. |
| Solvent Effects | The polarity of the solvent can influence the strength of hydrogen bonds and hydrophobic interactions, thereby affecting helix stability. |
The formation of β-sheet-like structures is a common self-assembly motif for amino acids and their derivatives. These structures are characterized by extended chains of molecules linked by intermolecular hydrogen bonds. In the context of aminobenzoic acid derivatives, these β-sheet architectures can be formed through hydrogen bonding between the carboxylic acid of one molecule and the protected amine of another. While specific studies detailing β-sheet formation with this compound are limited, artificial β-sheets have been successfully created using Boc-protected amino acids integrated into larger peptide frameworks. nih.gov
Staircase structures can emerge from the specific packing of planar aromatic molecules. This type of arrangement is often driven by a combination of hydrogen bonding and π-π stacking, leading to a stepped, offset assembly. The rigid nature of the benzoic acid core in this compound makes it a candidate for forming such ordered, offset structures.
The tert-butyloxycarbonyl (Boc) group plays a critical role in directing the self-assembly of 3-aminobenzoic acid. As a bulky and sterically hindering group, it significantly influences the geometry of intermolecular interactions.
Key Influences of the Boc Protecting Group:
Modification of Hydrogen Bonding: The Boc group replaces the two hydrogen atoms of the primary amine with a carbonyl group and a tert-butyl group. This changes the hydrogen-bonding capability of the nitrogen atom, which now acts primarily as a hydrogen bond acceptor via its carbonyl oxygen, rather than a donor. organic-chemistry.org
Solubility and Stability: The Boc group can alter the solubility profile of the molecule, which is a crucial factor in controlling the self-assembly process in different solvents. It also enhances the chemical stability of the amino group. chemimpex.com
The removal of the Boc group, typically under acidic conditions, would dramatically alter the self-assembly process by restoring the hydrogen-donating capability of the amino group, leading to different supramolecular structures. dovepress.com
Non-Covalent Interactions Governing Supramolecular Architectures
The formation and stability of supramolecular structures derived from this compound are dictated by a variety of non-covalent interactions. The interplay between these forces determines the final architecture of the assembly.
Hydrogen bonding is a primary driving force in the self-assembly of this compound. The molecule possesses distinct hydrogen bond donor and acceptor sites, which can lead to the formation of extensive and predictable networks.
Carboxylic Acid Dimers: A common and highly stable hydrogen-bonding motif involves the formation of a cyclic dimer between the carboxylic acid groups of two molecules.
Chain Formation: Hydrogen bonds can also form between the carboxylic acid of one molecule and the carbonyl oxygen of the Boc group on an adjacent molecule, leading to the formation of one-dimensional chains.
Role of Water: In hydrated crystals, water molecules can act as bridges, forming additional hydrogen bonds that link different parts of the supramolecular assembly. researchgate.net
| Hydrogen Bond Type | Donor | Acceptor | Resulting Motif |
| Carboxylic Acid - Carboxylic Acid | O-H | C=O | Dimer, R²₂(8) graph set |
| Carboxylic Acid - Boc Group | O-H | C=O (Boc) | Linear Chain |
| N-H - Carboxylic Acid | N-H (amide) | C=O (acid) | Chain/Sheet |
The presence of the benzene (B151609) ring in this compound facilitates π-π stacking interactions, which are crucial for the organization of the molecules in the solid state. These interactions occur between the electron-rich aromatic rings of adjacent molecules.
Parallel-Displaced Stacking: A common arrangement where the aromatic rings are parallel but offset from one another. This configuration is often more stable than a face-to-face arrangement.
T-shaped Stacking: An arrangement where the edge of one aromatic ring points towards the face of another.
These aromatic stacking interactions often work in concert with hydrogen bonding to create highly ordered, three-dimensional structures. researchgate.net The interplay between these two forces is a key factor in determining the final crystal packing and the resulting material properties.
Formation of Nanostructural Morphologies through Self-Assembly
Detailed studies specifically investigating the self-assembly of this compound to form distinct nanostructural morphologies are not available in the current body of scientific literature. While the self-assembly of amino acids and their derivatives is a widely studied phenomenon, leading to structures like fibrils, nanotubes, and vesicles driven by non-covalent interactions beilstein-journals.org, specific research on this compound is absent.
There is no specific experimental data or research published that documents the formation of fibrillar structures from the self-assembly of this compound. The formation of fibrils typically relies on a balance of intermolecular forces, such as hydrogen bonding and π-π stacking, which would be expected for an aromatic amino acid derivative. However, without empirical studies, the conditions under which this compound might form such structures, and the characteristics of these fibrils, remain unknown.
Consistent with the lack of information on its self-assembly, there are no dedicated research articles on the response of any potential this compound supramolecular structures to chemical and physical stimuli. Stimuli-responsive behavior is a key feature of many supramolecular systems, where changes in pH, temperature, light, or the chemical environment can trigger morphological or phase transitions. nih.gov However, the specific response of self-assembled this compound has not been investigated or reported.
Computational Chemistry and Spectroscopic Investigations
Quantum Chemical Studies on Molecular Interactions and Reactivity
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and reactivity of aminobenzoic acid derivatives. While specific studies on the Boc-protected form are limited, extensive research on the parent compound, 3-aminobenzoic acid (3-ABA), provides a foundational understanding.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been effectively applied to study hydrogen bonding interactions, molecular structure, and vibrational spectra of 3-aminobenzoic acid, often in the context of cocrystals. scispace.comrsc.org For instance, in a study of a cocrystal formed between nitrofurantoin (B1679001) (NF) and 3-aminobenzoic acid (NF-3ABA), DFT calculations were performed to optimize the geometry of the complex. scispace.com
Researchers often use multiple functionals, such as B3LYP and the dispersion-corrected wB97X-D, to accurately model systems where non-covalent interactions like hydrogen bonds are significant. scispace.comrsc.org The calculations can predict bond lengths and angles, which can then be compared with experimental data from X-ray diffraction. In the NF-3ABA cocrystal, DFT calculations showed that the formation of intermolecular hydrogen bonds between the imide group of NF and the carboxylic acid group of 3-ABA leads to specific changes in bond lengths, such as the elongation of the N-H and C=O bonds involved in the interactions. scispace.com These theoretical approaches are crucial for interpreting experimental spectroscopic data (IR and Raman) and understanding how intermolecular forces govern the structure of the material. scispace.com
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical concepts that help in understanding chemical reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of a molecule's stability and reactivity. rsc.orgnih.gov
A small HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. rsc.org In computational studies on the cocrystal of nitrofurantoin and 3-aminobenzoic acid, the HOMO-LUMO energy gap was calculated for the cocrystal and its individual components. The results indicated that the NF-3ABA cocrystal is more reactive and less stable than the individual nitrofurantoin molecule, a property attributed to the intermolecular interactions within the crystal structure. rsc.orgnih.gov Such analyses are vital for predicting how a molecule like Boc-3-aminobenzoic acid might behave in chemical reactions and biological systems.
| Molecule/Complex | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| Nitrofurantoin (NF) | -7.15 | -3.12 | 4.03 |
| 3-Aminobenzoic Acid (3ABA) | -6.31 | -1.25 | 5.06 |
| NF-3ABA Cocrystal | -6.61 | -3.15 | 3.46 |
Note: Data is based on a theoretical study of the NF-3ABA cocrystal and its components. The addition of a Boc group to 3-aminobenzoic acid would likely alter these values.
To gain a more detailed picture of reactivity at specific atomic sites, computational chemists employ conceptual DFT descriptors. Among the most important are the Fukui functions (), local softness (), and local electrophilicity indices (). scispace.commdpi.com These parameters help identify which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack.
The Fukui function quantifies the change in electron density at a particular point in the molecule when the total number of electrons is changed. rdd.edu.iq
measures the reactivity towards a nucleophilic attack (attack by an electron donor).
measures the reactivity towards an electrophilic attack (attack by an electron acceptor).
indicates reactivity towards a radical attack.
In studies of 3-aminobenzoic acid derivatives and cocrystals, these descriptors are calculated to pinpoint the most reactive sites. scispace.commdpi.com For example, in the NF-3ABA cocrystal, Fukui functions were used to identify the specific oxygen and nitrogen atoms most likely to participate in chemical reactions. scispace.com This type of analysis is invaluable in medicinal chemistry for understanding drug-receptor interactions and potential metabolic pathways. nih.gov
Molecular Docking Studies in Drug Discovery
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug discovery to predict how a ligand, such as a derivative of this compound, might interact with the binding site of a protein or enzyme.
A key output of molecular docking simulations is the binding affinity, often expressed as a binding energy (e.g., in kcal/mol) or a docking score. This value estimates the strength of the interaction between the ligand and the target protein. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. researchgate.net
Derivatives of 3-aminobenzoic acid have been investigated as potential inhibitors for various enzymes through molecular docking. For instance, in a study targeting cholinesterase, an enzyme relevant to Alzheimer's disease, a derivative of 3-aminobenzoic acid showed a binding energy of -5.53 kcal/mol against butyrylcholinesterase. researchgate.net In another study, 4-acetamido-3-aminobenzoic acid derivatives were docked against microbial neuraminidase, a target for influenza drugs, yielding docking scores greater than -9 kJ/mol. rjptonline.org These studies demonstrate the utility of aminobenzoic acid scaffolds in designing potent inhibitors.
| Compound/Derivative Class | Biological Target | Binding Affinity/Score |
|---|---|---|
| 3-Aminobenzoic acid derivative | Butyrylcholinesterase | -5.53 kcal/mol |
| 4-acetamido-3-aminobenzoic acid derivatives | Microbial Neuraminidase | > -9 kJ/mol |
| 3-Aminobenzoic acid | COVID-19 Protein (6wzo) | -5.43 kcal/mol (Binding Energy) |
| Derivatives of 3-hydroxypyridin-4-one (from 3-ABA) | Tyrosinase | -7.2 kcal/mol (Docking Score) |
Beyond predicting binding affinity, molecular docking provides a visual, three-dimensional model of how a ligand fits into the active site of a biological target. This "binding mode" or "pose" reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein. rdd.edu.iqresearchgate.net
For example, a docking study of 3-aminobenzoic acid with the COVID-19 protein (PDB ID: 6wzo) predicted that the molecule binds to the active site by forming a direct hydrogen bond between its amino group and the backbone of the amino acid residue Threonine 282 (Thr282). rdd.edu.iqresearchgate.net Similarly, in the investigation of tyrosinase inhibitors derived from 3-aminobenzoic acid, docking revealed that the most potent compounds interact with key histidine and copper residues within the enzyme's active site. rsc.org Understanding these binding modes is critical for structure-activity relationship (SAR) studies, where chemists modify the structure of a lead compound to improve its potency and selectivity. nih.gov
Advanced Spectroscopic Characterization Techniques
Advanced spectroscopic techniques are indispensable for the in-depth characterization of "this compound," providing detailed insights into its molecular structure, vibrational modes, and solid-state conformation. These methods are crucial for confirming the identity, purity, and structural integrity of the compound.
Infrared (IR) and Raman Spectroscopy for Molecular Vibrations
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. The functional groups within "this compound," namely the carboxylic acid, the carbamate (B1207046) (Boc group), and the substituted benzene (B151609) ring, each give rise to characteristic peaks in the IR and Raman spectra.
Analysis of the spectra for related compounds like benzoic acid and other aminobenzoic acids provides a basis for assigning the expected vibrational frequencies for "this compound". researchgate.netspectroscopyonline.comchemicalbook.com The carboxylic acid group is expected to show a very broad O-H stretching band due to strong hydrogen bonding, typically centered around 3000 cm⁻¹. spectroscopyonline.com The carbonyl (C=O) stretching vibration of the carboxylic acid dimer is expected in the range of 1730-1700 cm⁻¹. spectroscopyonline.com The Boc protecting group introduces another strong carbonyl absorption from the carbamate functional group, typically observed between 1715 and 1680 cm⁻¹. Additionally, C-O stretching vibrations from the acid and carbamate groups are expected in the 1320-1210 cm⁻¹ region. spectroscopyonline.com Aromatic C-H and C=C stretching vibrations from the benzene ring will also be present.
While IR spectroscopy measures the change in dipole moment, Raman spectroscopy measures the change in polarizability, providing complementary information. core.ac.uk A combined analysis of both techniques allows for a more complete assignment of the molecular vibrations.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch (H-bonded) | 3300-2500 | Broad, Strong |
| Aromatic Ring | C-H Stretch | 3100-3000 | Medium to Weak |
| Carboxylic Acid | C=O Stretch (Dimer) | 1730-1700 | Strong |
| Boc Group | C=O Stretch (Carbamate) | 1715-1680 | Strong |
| Aromatic Ring | C=C Stretch | 1600-1450 | Medium to Weak |
| Carboxylic Acid / Boc Group | C-O Stretch | 1320-1210 | Strong |
| Carboxylic Acid | O-H Bend (out-of-plane) | 960-900 | Broad, Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 13C SS-NMR) for Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of "this compound" in solution and in the solid state. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
In ¹H NMR, the aromatic protons on the benzene ring would appear as a complex multiplet pattern in the range of approximately 7.0-8.0 ppm. The N-H proton of the Boc group would likely appear as a singlet, and the carboxylic acid proton would be a broad singlet at a significantly downfield shift (>10 ppm). The nine equivalent protons of the tert-butyl group of the Boc protecting group would give a characteristic sharp singlet at around 1.5 ppm.
¹³C NMR spectroscopy is particularly informative for characterizing the carbon skeleton. The carbonyl carbons of the carboxylic acid and the Boc group would have distinct chemical shifts in the range of 150-180 ppm. mdpi.com Aromatic carbons would resonate between 110-150 ppm, while the quaternary and methyl carbons of the Boc group would appear significantly upfield. mdpi.comresearchgate.net
Solid-state NMR (SS-NMR), particularly ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR, is invaluable for studying the compound in its crystalline or amorphous solid form. SS-NMR can provide information on molecular conformation, packing, and polymorphism that is inaccessible through solution-state NMR.
| Nucleus | Group | Expected Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H | Carboxylic Acid (-COOH) | > 10 | Broad singlet, concentration dependent |
| ¹H | Amine (-NH) | ~ 9.5 | Singlet |
| ¹H | Aromatic (-CH) | 7.0 - 8.0 | Multiplets |
| ¹H | Boc group (-C(CH₃)₃) | ~ 1.5 | Singlet, 9H integration |
| ¹³C | Carboxylic Acid (-C OOH) | 165 - 175 | Quaternary carbon |
| ¹³C | Boc group (-NHC OO-) | 150 - 155 | Quaternary carbon |
| ¹³C | Aromatic (-C H, -C -) | 110 - 150 | Multiple signals |
| ¹³C | Boc group (-C (CH₃)₃) | ~ 80 | Quaternary carbon |
| ¹³C | Boc group (-C(C H₃)₃) | ~ 28 | Methyl carbons |
Cryogenic Electron Microscopy (Cryo-EM) for Ribosome-Ligand Complexes
Cryogenic electron microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the high-resolution three-dimensional structures of large biomolecular complexes, such as the ribosome. harvard.edunih.gov This technique allows for the visualization of macromolecules in a near-native, vitrified state, avoiding potential artifacts from crystallization. harvard.edu
To date, no specific studies have been published detailing the use of Cryo-EM to investigate a complex between "this compound" and the ribosome. However, this technique holds immense potential for such investigations, particularly if derivatives of this compound are developed as ribosome-targeting therapeutic agents. If a ligand derived from "this compound" were to bind to the ribosome, Cryo-EM could be employed to visualize the precise binding site and orientation of the molecule within the ribosomal structure. nih.gov Such structural information is critical for understanding the mechanism of action of ribosome-inhibiting drugs and for guiding structure-based drug design efforts to improve potency and selectivity. biorxiv.orgelifesciences.org
Computational Prediction of Nonlinear Optical Properties
Computational chemistry provides powerful tools for predicting the molecular properties of "this compound," including its potential for nonlinear optical (NLO) applications. NLO materials are crucial for technologies like telecommunications and optical computing. uou.ac.in Density Functional Theory (DFT) is a widely used quantum mechanical method to calculate the electronic structure and properties of molecules, including polarizability (α) and first-order hyperpolarizability (β), which are key indicators of NLO activity. mdpi.com
A computational investigation of "this compound" would involve:
Geometry Optimization: Finding the lowest energy conformation of the molecule.
Vibrational Analysis: Confirming the optimized structure is a true minimum on the potential energy surface.
Property Calculation: Computing the dipole moment, polarizability (α), and first-order hyperpolarizability (β). A large β value is indicative of a strong second-order NLO response. uou.ac.in
Such theoretical calculations can guide the synthesis of new derivatives with enhanced NLO properties by exploring the effects of different functional groups on the molecule's electronic structure.
| Computational Step | Methodology | Calculated Property | Significance |
|---|---|---|---|
| Geometry Optimization | DFT (e.g., B3LYP/6-311++G(d,p)) | Optimized 3D structure | Provides the most stable molecular conformation for further calculations. |
| Electronic Properties | DFT, Time-Dependent DFT (TD-DFT) | HOMO-LUMO energy gap, absorption spectra | Indicates electronic stability and charge transfer characteristics. |
| NLO Properties | DFT (Finite Field approach) | Polarizability (α), First-order Hyperpolarizability (β) | Quantifies the potential second-order NLO response of the molecule. |
Biological and Biomedical Research Implications
Ribosomal Incorporation and Reactivity of Aminobenzoic Acids
The ribosome, the cell's protein synthesis machinery, can incorporate a variety of non-standard amino acids, including aminobenzoic acid derivatives, into polypeptide chains. nih.govosti.gov However, this process is often inefficient. nih.govosti.gov Understanding the structural and mechanistic basis for this inefficiency is crucial for expanding the repertoire of building blocks available for creating novel peptides and proteins with enhanced properties.
Influence of the Conformational Landscape on Ribosomal Efficiency
The conformation of a molecule, or its spatial arrangement of atoms, plays a significant role in its reactivity within the ribosome's catalytic center, the peptidyl transferase center (PTC). nih.govbiorxiv.org Unlike the flexible sp3-hybridized backbone of natural L-α-amino acids, aminobenzoic acids possess a more rigid sp2-hybridized aromatic backbone. nih.gov This rigidity hinders the necessary conformational changes within the ribosome that are essential for efficient peptide bond formation. nih.govbiorxiv.org
Cryo-electron microscopy (cryo-EM) studies have provided high-resolution structures of the ribosome in complex with various aminobenzoic acid derivatives. nih.govnih.govbiorxiv.org These studies reveal that the ribosome can accommodate these non-standard monomers in its A-site cleft. nih.govacs.org However, their distinct backbone structure fails to trigger the "induced-fit" mechanism, a critical conformational change in the ribosome that optimizes the positioning of the reacting molecules. nih.govacs.org
Metadynamics simulations, a computational technique to explore the energy landscape of molecular systems, have further illuminated the importance of conformational space. biorxiv.org These simulations show that for a reaction to occur efficiently, the non-L-α-amino acid monomer must be able to adopt a conformation where the distance between its nucleophilic amine and the carbonyl carbon of the growing peptide chain is less than 4 Å, and the Bürgi-Dunitz angle (the angle of nucleophilic attack) is between 90-110°. biorxiv.org Monomers that cannot readily access this reactive conformational space exhibit poor incorporation efficiency. biorxiv.org
A comparative study of three aminobenzoic acid derivatives, 3-aminopyridine-4-carboxylic acid (Apy), ortho-aminobenzoic acid (oABZ), and meta-aminobenzoic acid (mABZ), demonstrated a clear correlation between their structure and ribosomal incorporation efficiency. nih.govosti.govbiorxiv.org Apy was incorporated most efficiently, followed by oABZ, with mABZ showing almost no incorporation. nih.govosti.govbiorxiv.org This trend did not correlate with the nucleophilicity of the amino group, highlighting the dominant role of stereochemical factors. nih.govosti.govbiorxiv.org
| Compound | Relative Incorporation Efficiency |
| 3-aminopyridine-4-carboxylic acid (Apy) | Highest |
| ortho-aminobenzoic acid (oABZ) | Intermediate |
| meta-aminobenzoic acid (mABZ) | Lowest (barely detectable) |
Steric Hindrance and Induced Fit Mechanisms in Ribosomal Catalysis
The process of peptide bond formation in the ribosome relies on a precise induced-fit mechanism. nih.govbiorxiv.org When a standard aminoacyl-tRNA binds to the A-site of the ribosome, it triggers a conformational change in ribosomal RNA nucleotides, particularly U2506 and U2585. nih.govnih.govbiorxiv.org This rearrangement properly positions the amino group of the incoming amino acid for its nucleophilic attack on the carbonyl carbon of the peptidyl-tRNA in the P-site. nih.govbiorxiv.org
However, the bulky and rigid aromatic ring of aminobenzoic acid derivatives sterically hinders these crucial conformational changes. nih.govbiorxiv.orgnih.gov Cryo-EM structures have shown that the aromatic ring of these monomers physically blocks the movement of nucleotide U2506, preventing it from adopting its induced-fit position. nih.govbiorxiv.orgnih.gov This steric clash forces U2506 to rotate approximately 70° away from its position in the induced state. biorxiv.org Consequently, the precise alignment of the reactants is disrupted, leading to a significant decrease in the efficiency of peptide bond formation. nih.govbiorxiv.org This obstruction of the induced-fit mechanism is a primary reason for the poor ribosomal incorporation of aminobenzoic acids compared to natural amino acids. nih.govbiorxiv.org
Water Network and Catalysis in Ribosomal Peptide Bond Formation
The peptidyl transferase center (PTC) of the ribosome is not a protein-based active site but is composed of ribosomal RNA. While initially thought to be devoid of catalytic groups, it is now understood that a highly organized network of water molecules within the PTC plays a crucial role in catalysis. nih.govacs.orgnih.govresearchgate.net This water network acts as a "proton wire" or "proton shuttle" to facilitate the deprotonation of the attacking amino group and the protonation of the leaving group, which are key steps in peptide bond formation. nih.govacs.orgresearchgate.net
The binding of aminobenzoic acid derivatives to the A-site disrupts this critical water network. nih.govosti.govnih.govacs.org Structural studies have revealed that the presence of these non-standard monomers depletes the PTC of some of the ordered water molecules that are essential for the proton shuttle mechanism. nih.govacs.org This disruption of the catalytic water network further contributes to the reduced efficiency of peptide bond formation with aminobenzoic acid substrates. nih.govosti.govnih.gov
Therapeutic Potential of Boc-3-Aminobenzoic Acid Derivatives
The unique structural features of aminobenzoic acids, particularly when modified with protecting groups like the tert-butyloxycarbonyl (Boc) group, make them valuable building blocks in medicinal chemistry and drug discovery. chemimpex.comnih.gov
Development of Novel Therapeutic Agents
This compound and its derivatives serve as versatile scaffolds for the synthesis of a wide range of therapeutic agents. chemimpex.comnih.gov The Boc protecting group enhances stability and allows for selective chemical modifications, making it a key component in the synthesis of complex molecules with potential biological activity. chemimpex.com
Derivatives of aminobenzoic acids have been investigated for various therapeutic applications, including:
Anticancer Agents: Certain derivatives have shown the ability to inhibit histone deacetylases (HDACs), enzymes that are often dysregulated in cancer. Inhibition of HDACs can lead to the induction of apoptosis (programmed cell death) in cancer cells.
Antimicrobial Agents: By conjugating Boc-amino acids with other chemical moieties, researchers have developed novel compounds with activity against various bacterial and fungal strains. nih.gov
Anti-inflammatory Agents: Para-aminobenzoic acid (PABA), an isomer of 3-aminobenzoic acid, has been used as a starting material for the synthesis of compounds with anti-inflammatory properties. nih.gov
Neuropeptide Modulation: Research into the synthesis of neuropeptides incorporating aminobenzoic acid derivatives has suggested their potential to modulate neuronal activity.
The ability to incorporate these non-natural amino acids into peptides can also lead to the development of macrocyclic peptides, which often exhibit improved drug-like properties. nih.gov
Applications in Protein Interaction and Function Studies (Proteomics)
The field of proteomics aims to study the full complement of proteins in a biological system, including their structures, functions, and interactions. Chemical proteomics, a sub-discipline, utilizes chemical probes to investigate protein function. tum.de
This compound and its derivatives can be valuable tools in this area. By incorporating these modified amino acids into peptides or small molecules, researchers can create probes to study protein-protein interactions. biorxiv.org For instance, these derivatives can be used in the development of selective inhibitors for specific enzymes, such as kinases, which are crucial regulators of cellular processes and are often targeted in drug development. tum.de
The use of non-canonical amino acids allows for the introduction of unique chemical handles into proteins, facilitating techniques like bioconjugation, where proteins can be attached to other molecules or surfaces for various analytical and therapeutic purposes. chemimpex.com This can aid in the identification of drug targets and the elucidation of complex biological pathways. tum.de Furthermore, the study of how proteins are modified after translation (post-translational modifications) is a key aspect of proteomics, and the incorporation of unnatural amino acids can provide insights into these processes. nih.gov Cell-free protein synthesis systems offer a powerful platform for incorporating a wide variety of non-canonical amino acids, including derivatives of aminobenzoic acid, into proteins for these research applications. frontiersin.org
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing a lead compound into a drug candidate. For derivatives of 3-aminobenzoic acid, SAR studies have provided key insights into the structural requirements for various biological activities. The Boc group is typically a temporary protecting group used during synthesis and is often removed in the final active compound. acs.orgnih.gov Therefore, SAR studies generally focus on the substitution patterns of the core 3-aminobenzoic acid structure.
Research into inhibitors of Schistosoma mansoni histone deacetylase 8 (smHDAC8) utilized 3-aminobenzohydroxamates. acs.org The design of these inhibitors was based on creating open-ring analogues of known inhibitors that could maintain a critical hydrogen bond between the amide NH group of the inhibitor and a histidine residue (His292) in the enzyme's active site. acs.org This led to the synthesis of derivatives with nanomolar activity and selectivity for HDAC8 isoforms. acs.org
In the context of loop diuretics, derivatives of 5-sulfamoyl-3-aminobenzoic acid have been studied. The SAR for these compounds established that the carbonyl group at the C-1 position is optimal for diuretic activity. nih.gov Furthermore, substitution at the C-4 position with groups like chloro, alkoxy, or benzyl (B1604629) enhances activity, while the sulfamoyl group at the C-5 position is considered essential. nih.gov
Cryo-electron microscopy studies of the ribosome have provided structural insights into how aminobenzoic acid derivatives are incorporated into polypeptide chains. acs.org These studies revealed that meta-aminobenzoic acid (mABZ) is incorporated less efficiently than its ortho-isomer. acs.org The rigid aromatic backbone of the meta-substituted monomer sterically hinders the "induced fit" conformational changes in the ribosome's peptidyl transferase center that are necessary for efficient peptide bond formation. acs.org This provides a structural basis for the observed differences in reactivity, a key aspect of SAR.
Studies on trisubstituted isoxazoles as allosteric ligands for the retinoic-acid-receptor-related orphan receptor γt (RORγt) have also incorporated a benzoic acid moiety. acs.org In these derivatives, the introduction of a fluoro substituent at the ortho-position of the benzoic acid ring led to a slight decrease in potency. acs.org Co-crystal structures suggested this is due to an unfavorable conformation adopted by the molecule to accommodate the fluoro group while maintaining essential hydrogen bonds, potentially causing charge repulsion. acs.org
The table below summarizes key SAR findings for various 3-aminobenzoic acid derivatives from different studies.
| Compound Class | Target/Application | Key SAR Findings | Citations |
| 3-Aminobenzohydroxamates | Schistosoma mansoni HDAC8 | The amide NH group is critical for forming a hydrogen bond with His292 in the enzyme's active site. Alkyl and aryl substitutions on this amino group influence potency and selectivity. | acs.org |
| 5-Sulfamoyl-3-aminobenzoic acids | Diuretics | The C-1 carboxyl group is optimal for activity. The C-5 sulfamoyl group is essential. Substitution at the C-4 position with activating groups (Cl, alkoxy, benzyl) increases diuretic activity. | nih.gov |
| meta-Aminobenzoic acid (mABZ) | Ribosomal Peptide Synthesis | The meta-positioning of the amino group relative to the carboxyl group leads to steric hindrance within the ribosome's active site, reducing the efficiency of peptide bond formation compared to ortho-isomers. | acs.org |
| Isoxazole-Benzoic Acid Hybrids | RORγt Allosteric Ligands | An ortho-fluoro substituent on the benzoic acid moiety slightly decreases potency, likely due to an unfavorable binding conformation and potential charge repulsion. | acs.org |
Future Directions and Emerging Research Avenues
Exploration of Novel Boc-3-Aminobenzoic Acid Conjugates and Hybrid Molecules
The conjugation of this compound to other bioactive molecules is a promising strategy for developing new therapeutic agents. nih.gov This molecular hybridization approach aims to combine the pharmacophoric features of different molecules to create conjugates with enhanced potency, selectivity, or improved pharmacokinetic properties. nih.govsemanticscholar.org
Researchers are actively synthesizing novel conjugates by linking this compound with various bioactive scaffolds, including heterocyclic compounds and other amino acids. nih.govmdpi.com For instance, the coupling of Boc-protected amino acids with molecules like benzylpiperazine has been explored to create potential antimicrobial agents. mdpi.com The resulting hybrid molecules are then tested for activity against a range of pathogens. nih.gov This strategy leverages the structural and functional modularity of this compound, allowing for the systematic exploration of new chemical space in drug discovery. chemimpex.comnih.gov The development of such conjugates holds potential for addressing challenges like antimicrobial resistance by creating compounds that may act on multiple biological targets. semanticscholar.org
Table 1: Examples of Bioactive Scaffolds for Conjugation with Boc-Amino Acids
| Bioactive Scaffold | Potential Therapeutic Area | Rationale for Conjugation |
| Benzylpiperazine Derivatives | Antimicrobial | Combining the structural features of both molecules to explore new antimicrobial activities. mdpi.com |
| Diphenylmethylpiperazine | Antimicrobial | Creating hybrid molecules with potential to inhibit various bacterial strains. nih.gov |
| Quinoxaline | Antimicrobial | Developing bipartite hybrids to search for new antimicrobial agents. nih.gov |
| Phytochemicals (e.g., Gallic Acid) | Antimicrobial | Designing novel multi-target inhibitors to combat bacterial resistance. semanticscholar.org |
Advanced Methodologies for Stereoselective Synthesis
While this compound itself is achiral, its derivatives often contain stereocenters, the precise control of which is crucial for their biological activity. The development of advanced stereoselective synthesis methods is therefore a key area of ongoing research. These methods are essential for producing enantiomerically pure compounds, which is a critical requirement for many pharmaceutical applications. scribd.comrsc.org
Current research focuses on several approaches to achieve high stereoselectivity:
Chiral Auxiliaries: This strategy involves temporarily incorporating a chiral molecule (the auxiliary) to guide the stereochemical outcome of a reaction. scribd.comrsc.org For example, a chiral Schiff base derived from glycine (B1666218) t-butyl ester and (1S,2S,5S)-2-hydroxypinan-3-one has been used for the asymmetric synthesis of D-α-amino-acid derivatives. rsc.org The auxiliary is later removed, yielding the desired chiral product. scribd.com
Catalytic Asymmetric Synthesis: This approach uses a small amount of a chiral catalyst to generate large quantities of a chiral product. scispace.com Nickel-catalyzed asymmetric hydrogenation, for example, has been successfully used to produce chiral α-monosubstituted α-amino acid derivatives with high yields and excellent enantiomeric excess. rsc.org
Biocatalysis: The use of enzymes, such as ketoreductases and lipases, offers a highly selective and environmentally friendly route to chiral compounds. scispace.commdpi.com Ketoreductases, often with a cofactor regeneration system, can asymmetrically reduce keto groups to produce chiral alcohols, which are valuable intermediates. mdpi.com
These advanced methods are crucial for synthesizing complex derivatives of this compound with precise three-dimensional structures, enabling a deeper investigation of their structure-activity relationships. researchgate.netnih.gov
Integration with Artificial Intelligence and Machine Learning for Compound Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and is poised to significantly impact research involving this compound. nih.govmednexus.org These computational tools can accelerate the design and development process by predicting the properties of novel compounds before they are synthesized. greenstonebio.com
AI/ML models can be trained on large datasets of chemical structures and their associated biological activities to identify promising new drug candidates. nih.gov For derivatives of this compound, this could involve:
Virtual Screening: AI algorithms can screen vast virtual libraries of potential conjugates and derivatives to identify those with the highest predicted affinity for a specific biological target. nih.gov
ADMET Prediction: Machine learning models, such as those used in platforms like ADMET-AI, can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new molecules. greenstonebio.com This allows researchers to prioritize compounds with favorable drug-like properties and filter out those likely to fail in later development stages. mednexus.orggreenstonebio.com
De Novo Design: Generative AI models can design entirely new molecules based on desired properties, potentially creating novel this compound derivatives with optimized activity and safety profiles. mednexus.org
Property Prediction: Quantum chemical methods like Density Functional Theory (DFT) can be used to predict molecular properties such as the HOMO-LUMO energy gap, which is relevant for applications like nonlinear optics. researchgate.net
By combining computational predictions with synthetic chemistry, researchers can more efficiently navigate the complex chemical space and focus laboratory efforts on the most promising candidates, saving time and resources. semanticscholar.orgnih.gov
Development of Environmentally Benign Synthetic Processes
The chemical industry is increasingly focused on "green chemistry" to minimize environmental impact. mdpi.com Research into the synthesis and modification of this compound is actively pursuing more sustainable methods. researchgate.net This involves reducing the use of hazardous solvents and reagents and improving reaction efficiency. acsgcipr.orgscirp.org
Key areas of development include:
Greener Solvents: A major goal is to replace common but hazardous solvents like dichloromethane (B109758) and 1,4-dioxane (B91453) with more environmentally friendly alternatives. acsgcipr.org Water is the ultimate green solvent, and methods for conducting Boc-protection and deprotection reactions in aqueous systems are being developed. researchgate.nettandfonline.comsemanticscholar.org
Catalyst-Free and Recyclable Catalysts: Efforts are underway to develop synthetic protocols that operate under catalyst-free conditions or use recyclable catalysts. tandfonline.comresearchgate.net For example, solid acid nanocatalysts like SBA-15-Ph-SO3H have been shown to be effective and reusable for the N-Boc protection of amines. researchgate.net
Solvent-Free Reactions: Mechanochemistry, which involves conducting reactions by grinding solids together in a ball mill, offers a solvent-free alternative to traditional solution-phase synthesis. scirp.org This technique has been successfully applied to the deprotection of N-Boc groups. scirp.org
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields, often under solvent-free or aqueous conditions, contributing to a greener process. researchgate.net
These eco-sustainable methods not only reduce the environmental footprint of chemical synthesis but can also lead to more efficient and cost-effective production processes. mdpi.comsemanticscholar.org
Table 2: Comparison of Traditional vs. Green Synthetic Approaches for Boc-Group Manipulation
| Synthetic Step | Traditional Method | Green Alternative | Environmental Benefit |
| Boc Protection | Use of DMAP catalyst in organic solvents. researchgate.net | Reusable solid acid nanocatalyst under solvent-free conditions. researchgate.net | Eliminates toxic catalyst and organic solvents. |
| Boc Deprotection | Strong acids (e.g., TFA) in chlorinated solvents (e.g., CH2Cl2). acsgcipr.orgsemanticscholar.org | Ball milling with p-toluenesulfonic acid (solvent-free). scirp.org | Avoids hazardous acids and solvents. |
| Peptide Synthesis | Fmoc/Boc strategies in organic solvents like DMF. researchgate.net | Microwave-assisted synthesis using nanoparticles in water. researchgate.net | Replaces organic solvents with water. |
| Amide Formation | Use of coupling agents that generate by-products. acs.org | Boron-reagent mediated synthesis with minimal waste. acs.org | Higher atom economy and fewer by-products. |
Expansion into New Material Science Applications
The utility of this compound is expanding from its traditional role in pharmaceuticals and peptide synthesis into the realm of material science. chemimpex.com Its bifunctional nature, with both a protected amine and a carboxylic acid, makes it an excellent monomer for the creation of functionalized polymers and novel materials. chemimpex.com
Emerging applications in material science include:
Functional Polymers: this compound can be incorporated into polymer chains to create materials with tailored properties. chemimpex.com These polymers can be used in applications such as specialized coatings or advanced drug delivery systems, where the Boc group can be removed to reveal a reactive amine for further functionalization. chemimpex.com
Nonlinear Optical (NLO) Materials: Organic molecules with large hyperpolarizability are sought for applications in photonics and telecommunications. researchgate.net The aminobenzoic acid scaffold is a component of molecules studied for their NLO properties. Computational studies, such as DFT, can help predict the NLO response of new derivatives, guiding the synthesis of materials with enhanced performance. researchgate.net
Self-Assembling Systems: Non-proteinogenic amino acids like γ-aminobenzoic acid (a structural relative) have been shown to self-associate and form ordered structures in solution. acs.org The specific structure of this compound could be exploited to design new molecules that self-assemble into well-defined nanomaterials for various applications.
As researchers continue to explore the coupling reactions and polymerization potential of this compound, its role in the development of next-generation materials with unique optical, electronic, and biological properties is expected to grow. chemimpex.com
Q & A
Q. What are the optimal synthetic routes for Boc-3-aminobenzoic acid, and how can purity be validated?
- Methodological Answer : this compound is typically synthesized via tert-butoxycarbonyl (Boc) protection of the amine group in 3-aminobenzoic acid. A standard protocol involves reacting 3-aminobenzoic acid with di-tert-butyl dicarbonate (Boc₂O) in a basic aqueous/organic biphasic system (e.g., THF/water with NaHCO₃). Post-reaction, the product is extracted using ethyl acetate, washed with brine, and purified via recrystallization from ethanol/water.
- Purity Validation :
- HPLC : Use a C18 column with UV detection at 254 nm; retention time should match standards.
- NMR : Confirm absence of residual solvents (e.g., DMF) and Boc group integration (¹H NMR: δ 1.4 ppm for Boc methyl groups).
- Melting Point : Compare to literature values (e.g., 145–148°C).
- Reference : Structural analogs in (Boc-protected derivatives) and analytical standards in (NIST data) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identify key functional groups: N-H stretch (~3350 cm⁻¹ for amide), C=O stretches (~1700 cm⁻¹ for Boc carbonyl and benzoic acid).
- ¹³C NMR : Distinguish Boc carbons (δ 28 ppm for CH₃, 80 ppm for quaternary C) and aromatic carbons (δ 120–140 ppm).
- Mass Spectrometry (MS) : ESI-MS in positive mode should show [M+H]⁺ ion matching the molecular formula (C₁₁H₁₃NO₄).
- Cross-Validation : Compare data with NIST Chemistry WebBook entries for related benzoic acid derivatives () .
Advanced Research Questions
Q. How can hydrogen-bonding patterns in this compound crystals inform supramolecular assembly design?
- Methodological Answer : Analyze single-crystal X-ray diffraction (SCXRD) data to identify hydrogen-bonding motifs (e.g., carboxylic acid dimerization or amide-NH⋯O interactions). Use graph-set analysis () to classify patterns (e.g., R₂²(8) for dimers). These motifs guide the design of metal-organic frameworks (MOFs) or co-crystals by predicting intermolecular interactions.
- Example : A study in demonstrated that benzoic acid derivatives form stable dimers via O-H⋯O bonds, which can be disrupted by steric effects from the Boc group .
Q. How do researchers resolve contradictions in reported solubility data for this compound?
- Methodological Answer :
- Step 1 : Assess experimental conditions (solvent polarity, temperature, pH). For instance, solubility in DMSO may vary due to hygroscopicity.
- Step 2 : Replicate studies using standardized protocols (e.g., shake-flask method with HPLC quantification).
- Step 3 : Evaluate purity via elemental analysis; impurities like free amine can alter solubility.
- Reference : emphasizes methodological rigor in resolving data discrepancies .
Q. What strategies improve this compound’s stability in peptide coupling reactions?
- Methodological Answer :
- Protection of Carboxylic Acid : Convert to methyl ester temporarily to prevent side reactions.
- Coupling Agents : Use HATU or EDCI/HOBt for efficient amide bond formation without racemization.
- Monitoring : Track reaction progress via TLC (Rf shift) or in-situ IR for carbonyl disappearance.
- Case Study : (non-BenchChem) highlights similar Boc-protected acids in peptide synthesis, noting optimal pH (8–9) for stability .
Data Analysis & Experimental Design
Q. How can researchers design experiments to study this compound’s reactivity under varying pH conditions?
- Methodological Answer :
- pH Titration : Use UV-Vis spectroscopy to track deprotonation of the carboxylic acid (pKa ~4.2) and amine (pKa ~10).
- Kinetic Studies : Measure hydrolysis rates of the Boc group in acidic (e.g., TFA) vs. neutral buffers.
- Table : Example kinetic data (Table 1).
| pH | Hydrolysis Half-life (h) |
|---|---|
| 1.0 | 0.5 |
| 7.0 | >48 |
- Reference : emphasizes controlled variable isolation in experimental design .
Q. What statistical approaches are recommended for analyzing bioactivity data from this compound derivatives?
- Methodological Answer :
- Multivariate Analysis : PCA or PLS-DA to correlate structural features (e.g., substituent electronegativity) with activity.
- Dose-Response Curves : Fit data to Hill equation for IC₅₀ determination.
- Validation : Use leave-one-out cross-validation to avoid overfitting.
- Reference : discusses triangulation of data sources (e.g., assays + computational models) .
Tables for Key Properties
Table 1 : Spectroscopic Data for this compound (Hypothetical)
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (DMSO-d6) | δ 1.4 (s, 9H, Boc), 6.8–7.9 (m, 4H) | |
| IR (ATR) | 1705 cm⁻¹ (C=O), 3350 cm⁻¹ (N-H) |
Table 2 : Hydrogen-Bonding Parameters in Crystal Structures ()
| Interaction Type | Distance (Å) | Angle (°) | Graph-Set Notation |
|---|---|---|---|
| O-H⋯O | 2.65 | 165 | R₂²(8) |
| N-H⋯O | 2.89 | 155 | C(4) |
Notes
- Advanced questions integrate interdisciplinary methodologies (e.g., crystallography, kinetics).
- Data tables synthesize hypothetical and literature-derived values for illustrative purposes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
